molecular formula C13H13N B7807608 1,2,3,4-Tetrahydrobenzo[h]quinoline CAS No. 5223-80-3

1,2,3,4-Tetrahydrobenzo[h]quinoline

Cat. No.: B7807608
CAS No.: 5223-80-3
M. Wt: 183.25 g/mol
InChI Key: FXYNGXZHZGJYPD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[h]quinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a fused benzene and pyridine ring system, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrobenzo[h]quinoline can be synthesized through several methods, including the Skraup synthesis. This method involves the reaction of 1-naphthylamine with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the reaction of epichlorohydrin with aromatic amines, which yields this compound as a by-product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound to its corresponding quinoline derivative.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its tetrahydro derivative.

  • Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or bromide.

Major Products Formed:

  • Oxidation: Quinoline derivatives

  • Reduction: Tetrahydroquinoline derivatives

  • Substitution: Halogenated derivatives such as 6-chloro-1,2,3,4-tetrahydrobenzo[h]quinoline

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo[h]quinoline has found applications in various scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1,2,3,4-Tetrahydrobenzo[h]quinoline is similar to other quinoline derivatives, such as quinoline itself and benzo[h]quinoline. its unique structural features, such as the tetrahydro modification, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other quinoline derivatives may not be as effective.

Comparison with Similar Compounds

  • Quinoline

  • Benzo[h]quinoline

  • 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline

  • 6-Chloro-1,2,3,4-tetrahydrobenzo[h]quinoline

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6-8,14H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNGXZHZGJYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452969
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5223-80-3
Record name 1,2,3,4-Tetrahydrobenzo[h]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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